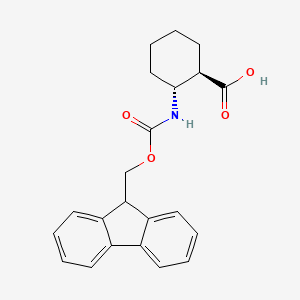

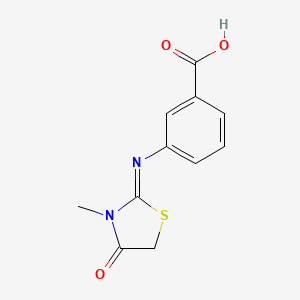

N-(1-adamantylmethyl)-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

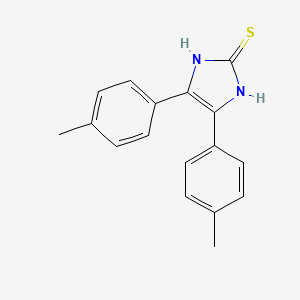

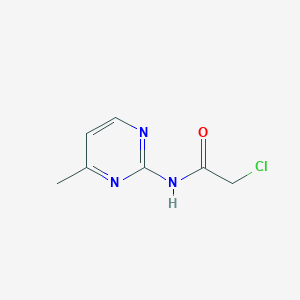

“N-(1-adamantylmethyl)-2-chloroacetamide” likely contains an adamantylmethyl group attached to an amide functional group. Adamantyl groups are derived from adamantane, a type of diamondoid, and are known for their high stability and unique chemical properties . The amide functional group is a key component in many biological processes and pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for “N-(1-adamantylmethyl)-2-chloroacetamide” are not available, similar compounds are often synthesized through condensation reactions . Adamantyl compounds can be synthesized from haloadamantanes .Molecular Structure Analysis

The molecular structure of “N-(1-adamantylmethyl)-2-chloroacetamide” would likely be characterized by the presence of an adamantyl group, which is a three-dimensional, cage-like structure derived from adamantane .Chemical Reactions Analysis

Adamantyl compounds are known for their stability, which can influence their reactivity . The presence of the amide functional group could also impact the compound’s reactivity and the types of reactions it undergoes.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-adamantylmethyl)-2-chloroacetamide” would be influenced by its molecular structure. Adamantyl groups are known for their stability and unique properties .科学的研究の応用

Synthetic Cannabinoids

- Scientific Field: Forensic Toxicology

- Application Summary: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified as designer drugs in illegal products being sold in Japan .

- Methods of Application: The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .

- Results: Both mass and NMR spectrometric data revealed that these compounds are a new type of synthetic cannabinoid having an amide and an adamantyl group .

Antimicrobial and Hypoglycemic Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: N-(1-adamantyl)carbothioamide derivatives have been synthesized and tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

- Methods of Application: The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides .

- Results: The compounds showed potent antibacterial activity against one or more of the tested microorganisms. The oral hypoglycemic activity of some compounds was determined in streptozotocin (STZ)-induced diabetic rats .

Unsaturated Adamantane Derivatives

- Scientific Field: Petroleum Chemistry

- Application Summary: Unsaturated adamantane derivatives are of significant interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: The synthesis of unsaturated adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, although this method has proven to be less effective .

- Results: The research in this field has led to the creation and utilization of new materials based on natural and synthetic nanodiamonds .

Transition Metal Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: A variety of 1-adamantylmethyl compounds of transition metals have been synthesized, including peralkyls, mixed complexes, and π-acid complexes .

- Methods of Application: The synthesis of these compounds involves the reaction of 1-adamantylmethyl with various transition metals .

- Results: These compounds have shown interesting properties, including the first example of a thermodynamically favored trans-dialkylplatinum(II) derivative .

Quantum-Chemical Calculations

- Scientific Field: Computational Chemistry

- Application Summary: Quantum-chemical calculations have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .

- Methods of Application: The calculations involve the use of quantum mechanics to predict the properties of molecules, including their reactivity .

- Results: These calculations have provided valuable insights into the behavior of adamantane derivatives, which can guide the design of new compounds and reactions .

Designer Drugs

- Scientific Field: Forensic Toxicology

- Application Summary: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified as designer drugs in illegal products .

- Methods of Application: The identification was based on forensic analysis of the products .

- Results: These compounds represent a new type of synthetic cannabinoid .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(1-adamantylmethyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXOTENDXREYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368459 |

Source

|

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantylmethyl)-2-chloroacetamide | |

CAS RN |

81099-48-1 |

Source

|

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)